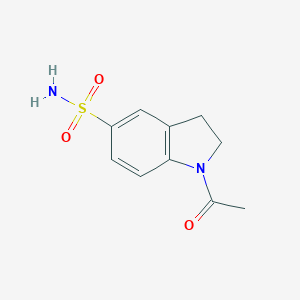

1-Acetylindoline-5-sulfonamide

Description

Contextualization within Indoline (B122111) and Sulfonamide Chemistry Research

To appreciate the research focus on 1-Acetylindoline-5-sulfonamide, it is essential to first understand the importance of its two principal structural components: the indoline scaffold and the sulfonamide moiety. These two groups are well-established in medicinal chemistry, each contributing significantly to the development of therapeutic agents.

The indoline, or dihydroindole, structure is a key heterocyclic motif found in numerous natural products and synthetic compounds with medicinal value. nih.gov Its presence is a recurring theme in the design of new drugs, and it is recognized as a versatile scaffold in modern drug discovery. nih.govnih.gov The indoline framework is valued for its three-dimensional structure and its ability to interact with biological targets in specific ways. The benzene (B151609) portion of the scaffold can engage in hydrophobic interactions, while the nitrogen atom in the pyrrole (B145914) ring can act as both a hydrogen bond donor and acceptor. nih.gov

The utility of the indoline scaffold is demonstrated by its incorporation into compounds developed for a wide array of therapeutic areas. Researchers have successfully designed indoline-containing molecules with applications as:

Anticancer agents: The scaffold is a component of drugs targeting various mechanisms in cancer cells. nih.govmdpi.com

Antibacterial agents: Indoline derivatives have shown promise in combating bacterial infections, including those caused by resistant strains. nih.govmdpi.com

Anti-inflammatory drugs: The scaffold has been used to develop compounds with anti-inflammatory properties. nih.gov

Cardiovascular disease treatments: Certain indoline-based compounds have been investigated for their potential in managing cardiovascular conditions. nih.gov

The continued exploration of indoline derivatives highlights their importance and potential in creating novel therapeutics to address significant health challenges. nih.govresearchgate.net

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. wikipedia.orgekb.eg Compounds containing this moiety, known as sulfonamides or "sulfa drugs," exhibit a vast range of pharmacological activities and are present in numerous clinically approved medications. ekb.egajchem-b.com Their biological effects are diverse, targeting various enzymes and pathways. ajchem-b.comnih.gov

Key biological activities and applications of the sulfonamide moiety include:

Antibacterial Action: The original and most famous application of sulfonamides is as antibacterial agents. wikipedia.org They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, blocking the synthesis of folic acid, which is essential for bacterial growth and replication. wikipedia.orgnih.gov This mechanism renders them bacteriostatic.

Enzyme Inhibition: Beyond their antibacterial role, sulfonamides are known to inhibit other enzymes, most notably carbonic anhydrases (CAs). ajchem-b.comnih.gov This inhibition is the basis for their use as diuretics, anti-glaucoma agents, and as a strategy in anticancer research. ajchem-b.comnih.gov

Other Therapeutic Uses: The versatility of the sulfonamide group is evident in its presence in drugs for diabetes (sulfonylureas), inflammation (COX-2 inhibitors), and viral infections. wikipedia.orgajchem-b.com

The ability of the sulfonamide group to bind to metalloenzymes and mimic transition states makes it a privileged functional group in drug design. nih.gov

The history of sulfonamides marks a pivotal moment in the history of medicine. The journey began in the 1930s at the laboratories of Bayer AG in Germany. wikipedia.org In 1932, experiments led by Gerhard Domagk revealed that a red dye named Prontosil had a remarkable antibacterial effect in mice. huvepharma.com This discovery was published in 1935, and Domagk was later awarded the Nobel Prize in 1939 for his work. nih.govbrill.com

Subsequent research at the Pasteur Institute in France uncovered that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide. openaccesspub.org Sulfanilamide had been first synthesized in 1906 and was no longer under patent, which led to a surge in the production of various sulfa-based medications. wikipedia.org

This "sulfa craze" established sulfonamides as the first broadly effective systemic antibacterial agents, predating penicillin. wikipedia.orghuvepharma.com They played a crucial role during World War II, saving countless lives from wound infections. wikipedia.orgopenaccesspub.org The development of sulfonamides spurred further research, leading to thousands of new derivatives with improved efficacy and a wider spectrum of applications, including treatments for urinary tract infections and coccidiosis in livestock. wikipedia.orghuvepharma.com This historical success cemented the sulfonamide moiety as a fundamental component in the toolkit of medicinal chemists.

Role of the Sulfonamide Moiety in Medicinal Chemistry and Biological Activity

Overview of this compound as a Research Compound

This compound emerges from the rich chemical history of its core components. It is primarily a compound for scientific investigation, synthesized and studied to explore new biological activities based on the established potential of the indoline and sulfonamide scaffolds. georganics.sk

This compound belongs to a specific class of molecules known as indoline-5-sulfonamides. Its defining feature is the acetyl group attached to the nitrogen atom of the indoline ring (at position 1). This places it within a broader family of 1-acylated indoline-5-sulfonamides, which have been synthesized by researchers to systematically probe structure-activity relationships. mdpi.comnih.gov

The synthesis of these analogs often begins with indoline, which undergoes acetylation to protect the nitrogen, followed by chlorosulfonation and amination to install the sulfonamide group. nih.gov By replacing the acetyl group with other acyl or alkyl fragments, scientists can modulate the compound's properties, such as its potency and selectivity for biological targets. mdpi.comnih.gov For example, analogs with different acyl groups have been created to optimize inhibitory activity against specific enzymes. mdpi.comnih.gov

Table 1: Examples of Indoline-5-sulfonamide (B1311495) Analogs

| Compound Name | Group at Position 1 | Key Feature |

|---|---|---|

| Indoline-5-sulfonamide | -H | The parent scaffold, lacking a substituent on the indoline nitrogen. |

| This compound | -COCH₃ | Contains an acetyl group. |

| 1-Benzoylindoline-5-sulfonamide | -COPh | Contains a benzoyl group instead of an acetyl group. |

| 1-Benzylindoline-5-sulfonamide | -CH₂Ph | Contains a benzyl (B1604629) group, a less polar alkyl fragment. nih.gov |

The primary research application of this compound and its close analogs is in the field of oncology, specifically as inhibitors of carbonic anhydrase (CA) enzymes. mdpi.com Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and contribute to the acidic microenvironment that promotes tumor growth and resistance to therapy. mdpi.comnih.gov

Research has shown that 1-acylated indoline-5-sulfonamides, including the family to which this compound belongs, can effectively inhibit these tumor-associated CAs. mdpi.comnih.gov For instance, studies have demonstrated that these compounds can suppress the growth of cancer cell lines like MCF7 (breast cancer). mdpi.comnih.gov The acetyl group on this compound is believed to enhance its lipophilicity, which may improve its ability to penetrate cell membranes.

Table 2: Research Findings for Indoline-5-sulfonamide Analogs

| Compound Family | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 1-Acylated indoline-5-sulfonamides | Inhibition of tumor-associated carbonic anhydrases (CA IX and CA XII) | Demonstrated inhibitory activity with Kᵢ values as low as 41.3 nM for CA XII. | nih.gov |

| 1-Acylated indoline-5-sulfonamides | Antiproliferative activity against cancer cells | A potent analog suppressed the growth of MCF7 breast cancer cells with an IC₅₀ of 12.9 µM under hypoxic conditions. | mdpi.comnih.gov |

As a compound for scientific inquiry, this compound is available commercially from various chemical suppliers who specialize in providing reagents for research and development. georganics.skchemscene.comfluorochem.co.uk This availability facilitates its use in academic and industrial laboratories for further investigation into its biological properties and potential as a lead compound for new drug development.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBOYDDEVWHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355518 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-38-8 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Acetylindoline-5-sulfonamide

The preparation of this compound can be achieved through several well-documented synthetic pathways. These methods often involve the protection of the indoline (B122111) nitrogen, followed by sulfonation and amidation.

Synthesis via 1-Acetylindoline (B31821) and Chlorosulfuric Acid to 1-Acetylindoline-5-sulfochloride

A primary and efficient route to this compound begins with the acetylation of indoline. nih.gov Indoline is first protected with acetic anhydride (B1165640), a reaction that proceeds with quantitative yield to form 1-acetylindoline. nih.govontosight.ai This protection is a necessary step to direct the subsequent electrophilic substitution to the desired position on the benzene (B151609) ring. nih.gov

The resulting 1-acetylindoline is then treated with chlorosulfuric acid. nih.gov This reaction, a classic electrophilic aromatic substitution, introduces a chlorosulfonyl group onto the indoline ring, primarily at the 5-position due to the directing effects of the acetylated amino group. The reaction is typically carried out at a controlled temperature, such as 0–5°C, to manage the reactivity of chlorosulfuric acid and prevent side reactions. This step yields 1-acetylindoline-5-sulfochloride with a good yield of 81%. nih.gov

Amidation of 1-Acetylindoline-5-sulfochloride with Ammonia (B1221849) to Yield this compound

The highly reactive 1-acetylindoline-5-sulfochloride is then converted to the corresponding sulfonamide through amidation. nih.gov This is achieved by reacting the sulfochloride intermediate with ammonia. nih.gov The reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) with aqueous ammonia (NH4OH) at room temperature. nih.gov This nucleophilic substitution reaction, where ammonia displaces the chloride on the sulfonyl group, proceeds efficiently, providing this compound in a high yield of 89%. nih.gov

Multistep Synthesis from Indoline

A comprehensive multistep synthesis starting from indoline provides a clear pathway to this compound. nih.gov The entire sequence can be summarized as follows:

N-Acetylation: Indoline is reacted with acetic anhydride to quantitatively produce 1-acetylindoline. nih.gov

Sulfonation: The 1-acetylindoline undergoes electrophilic substitution with chlorosulfuric acid to yield 1-acetylindoline-5-sulfochloride. nih.gov

Amidation: The final step involves the reaction of 1-acetylindoline-5-sulfochloride with ammonia to furnish the target compound, this compound. nih.gov

This sequential approach is a widely documented and reliable method for preparing this compound.

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile intermediate for the synthesis of various derivatives and analog libraries. These transformations are key to exploring the structure-activity relationships of indoline-based compounds.

Hydrolysis to Indoline-5-sulfonamide (B1311495) and Subsequent Acylation for Diverse Analog Libraries

The acetyl group on the indoline nitrogen can be removed through hydrolysis. nih.gov Treatment of this compound with hydrochloric acid effectively cleaves the acetyl group, yielding indoline-5-sulfonamide with an 81% yield. nih.gov

This deprotected indoline-5-sulfonamide is a crucial building block for creating libraries of diverse analogs. nih.gov The free secondary amine of the indoline ring can be readily acylated with a wide range of acylating agents. nih.gov

Acylation with Various Acyl Chlorides to Form 1-Acylindoline-5-sulfonamides

Exploration of Structural Modifications for Research Purposes

The core structure of this compound serves as a versatile template for a variety of chemical modifications aimed at enhancing its biological activity. Researchers have explored substitutions at the indoline and sulfonamide nitrogens, as well as modifications to the acetyl group, to probe the structure-activity relationships (SAR) of these derivatives. acs.orgnih.gov

One notable area of investigation is the development of analogs as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in many tumors. By acylating the indoline-5-sulfonamide core with a range of acyl chlorides, a library of 1-acylindoline-5-sulfonamides has been synthesized. mdpi.com These modifications have led to compounds with significant inhibitory activity against these cancer-related CAs. mdpi.com

For instance, the introduction of different acyl groups at the N-1 position of the indoline ring has been shown to influence the compound's inhibitory potency and selectivity. mdpi.com The acetyl group in this compound enhances its lipophilicity, which can improve cell membrane penetration. The sulfonamide group is a critical feature for its enzyme inhibitory activity. SAR studies have revealed that the presence of halogen atoms or a sulfonamide group on the phenyl ring of related quinoxaline-2-carbonitrile 1,4-dioxides is favorable for cytotoxicity against cancer cell lines. researchgate.net

The following table summarizes key structural modifications and their reported effects:

Table 1: Structural Modifications of Indoline-5-sulfonamide Analogs and Research Findings| Modification Site | Modification | Research Focus/Finding | Reference |

|---|---|---|---|

| Indoline N-1 | Acylation with various acyl chlorides | Creation of a library of 1-acylindoline-5-sulfonamides to evaluate as carbonic anhydrase inhibitors. | mdpi.com |

| Indoline N-1 | Methylation | SAR investigation to identify regions for modification to improve activity and toxicity profiles. | acs.org |

| Sulfonamide Nitrogen | N-substitution with heterocyclic and urea (B33335) moieties | Evaluation of human beta3 adrenergic receptor agonist activity. | nih.gov |

| Indole (B1671886) Core C-5 | Introduction of compact, nonpolar moieties | Optimization of HCV polymerase inhibitors. | nih.gov |

| Phenyl Ring (Side Chain) | Addition of chlorine at ortho or meta positions | SAR studies on tricyclic indoline resistance-modifying agents. | acs.org |

Advanced Synthetic Strategies and Catalysis in Indoline and Sulfonamide Chemistry

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally benign methods for the synthesis and derivatization of indoline and sulfonamide-containing compounds.

Transition Metal-Free Synthesis Approaches for Sulfonamides

Traditional methods for sulfonamide synthesis often rely on sulfonyl chlorides, which can be toxic and unstable. cardiff.ac.uk To circumvent these issues, transition-metal-free approaches have been developed. These methods offer milder reaction conditions and broader substrate scope.

One such strategy involves the oxidative coupling of thiols and amines using an iodine-based mediating system, which avoids the use of metals and peroxides. thieme-connect.com Another approach utilizes the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides, which proceeds without a transition metal catalyst and tolerates various functional groups. organic-chemistry.org Furthermore, a robust one-step synthesis of ynamides from vinyl dichlorides and electron-deficient amides has been developed that is metal-free and suitable for large-scale preparation. organic-chemistry.org

Photocatalysis has also emerged as a powerful tool. A transition-metal-free photocatalytic S–N coupling reaction using sodium organosulfinate and hydroxamic acid has been developed to synthesize acylsulfonamides. acs.org This method employs an organic photocatalyst and is driven by visible light. acs.org Additionally, a photoinduced intramolecular arylation of N-aryl-2-halobenzenesulfonamides provides a metal-free route to dibenzosultams. acs.org

Electrochemical methods offer another sustainable alternative. An electrochemical oxidative coupling of readily available thiols and amines has been reported, which is driven by electricity and does not require sacrificial reagents or catalysts. cardiff.ac.uk

Catalytic Systems for Indoline Sulfonamide Derivatization (e.g., Ruthenium Catalysis)

Ruthenium-based catalysts have proven to be highly effective for the C-H functionalization and derivatization of indoles and indolines, offering a direct route to complex molecules. mdpi.comrsc.org These catalytic systems enable the formation of C-C and C-N bonds at specific positions of the indoline core, which is crucial for creating diverse analogs for biological screening.

For example, ruthenium(II)-catalyzed C-H amidation of indoline at the C7-position has been achieved using dioxazolone as an environmentally friendly amidating agent. acs.org This method allows for the synthesis of 7-amino indoline derivatives in excellent yields under ambient conditions. acs.org Furthermore, ruthenium-catalyzed C-H functionalization of 1-carbamoylindolines with 7-azabenzonorbornadienes yields 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines. rsc.org

Ruthenium catalysts have also been employed in enantioselective synthesis. A Ru(II)-catalyzed enantioselective C–H activation/hydroarylation has been developed for the synthesis of multisubstituted indoline derivatives with high enantiomeric excess. acs.orgnih.gov This method utilizes commercially available Ru(II) arene complexes and chiral α-methylamines. acs.orgnih.gov

The following table highlights some of the catalytic systems used in indoline derivatization:

Table 2: Catalytic Systems for Indoline Derivatization| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ / AgSbF₆ | C–H functionalization | 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines | rsc.org |

| Ru(II) complex / Dioxazolone | C-H amidation | 7-Amino indoline derivatives | acs.org |

| Ru(II) arene complex / Chiral α-methylamine | Enantioselective C–H activation/hydroarylation | Optically active multisubstituted indolines | acs.orgnih.gov |

Scaffold Hopping as a Design Strategy for New Analogs

Scaffold hopping is a powerful drug design strategy that involves modifying the central core of a known active compound to discover structurally novel molecules with similar biological activity. nih.govresearchgate.net This approach has been successfully applied to the design of new analogs based on the indoline-5-sulfonamide core.

In one study, the 1-aminoindane core of a known carbonic anhydrase IX inhibitor was replaced with an indoline core. nih.gov This scaffold hop, combined with variations in the hydrophobic tail, led to the discovery of 1-acylindoline-5-sulfonamides as potent inhibitors of tumor-associated carbonic anhydrases IX and XII. mdpi.comnih.gov Computational modeling, such as docking studies, can be used to predict the binding modes of these new analogs and guide the design process. nih.gov

Bioisosteric replacement is a key component of scaffold hopping, where a functional group is replaced by another with similar physical or chemical properties. nih.gov For example, the sulfonamide group itself is a well-known bioisostere of the carboxylic acid group. drughunter.com In the context of this compound, the N-acylsulfonamide moiety can be replaced with other acidic groups or different heterocyclic rings to modulate physicochemical properties and biological activity. nih.gov Sulfonimidamides, for instance, are being explored as bioisosteres for sulfonamides. researchgate.net

Biological Activities and Pharmacological Research

Carbonic Anhydrase (CA) Inhibition Studies

The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govnih.gov A significant body of research has been dedicated to evaluating 1-acylindoline-5-sulfonamides as inhibitors of these enzymes, especially the isoforms associated with cancer. nih.gov

Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (CA IX and CA XII)

Carbonic anhydrase isoforms IX (CA IX) and XII (CA XII) are transmembrane enzymes that are overexpressed in a variety of tumors. nih.gov Their activity helps maintain a stable intracellular pH while promoting an acidic tumor microenvironment, which is linked to cancer progression and resistance to therapy. nih.gov

A series of 1-acylindoline-5-sulfonamides has demonstrated notable inhibitory activity against these cancer-related isoforms. nih.gov Studies have reported inhibition constants (Kᵢ) for these compounds against CA IX and CA XII, with values reaching as low as 132.8 nM and 41.3 nM, respectively. nih.gov Specifically, derivatives such as the 3-chlorobenzoyl analog (compound 4f in a studied series) have been identified as some of the most potent inhibitors against both CA IX and CA XII. nih.gov This inhibitory action is considered a key mechanism for the potential anticancer effects of these compounds.

Potency and Selectivity Profiling of 1-Acylindoline-5-sulfonamides against CA Isoforms

The development of effective CA inhibitors requires not only potency but also selectivity to minimize off-target effects. Research has profiled a broad series of 1-substituted indoline-5-sulfonamides against four human carbonic anhydrase isoforms: the cytosolic CA I and CA II, and the tumor-associated CA IX and CA XII. nih.gov

The introduction of an acyl group at the 1-position of the indoline-5-sulfonamide (B1311495) core generally leads to a significant increase in activity against CA XII. nih.gov The inhibitory potency against CA IX and CA XII can be modulated significantly, varying by as much as two orders of magnitude depending on the specific acyl substitution. nih.gov Some derivatives, such as the 4-chloro (4g) and 3,4-dichloro (4h) analogs, show selectivity for CA XII over CA I and CA IX. nih.gov In contrast, the 3-chlorobenzoyl derivative (4f), while potent against CA IX and XII, also demonstrated reduced activity towards the ubiquitous cytosolic isoforms CA I and CA II, indicating a favorable selectivity profile for targeting tumor-associated CAs. nih.gov

Inhibition Constants (Kᵢ, nM) of Selected 1-Acylindoline-5-sulfonamides Against Human CA Isoforms

| Compound | Substituent | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|---|

| 4f | 3-Chlorobenzoyl | 1545 | 210.1 | 132.8 | 50.5 |

| 4g | 4-Chlorobenzoyl | >10000 | 47.7 | 414.2 | 41.3 |

| 4h | 3,4-Dichlorobenzoyl | >10000 | 42.7 | 312.8 | 45.2 |

| 4e | 2-Chlorobenzoyl | 468.5 | 128.5 | 245.5 | 144.3 |

Comparative Studies with Clinically Used CA Inhibitors

The performance of novel inhibitors is often benchmarked against established clinical drugs. Acetazolamide is a classical, non-selective CA inhibitor used clinically. nih.gov The inhibitory potencies of 1-acylindoline-5-sulfonamides against tumor-associated isoforms CA IX and XII are significant, with some derivatives showing Kᵢ values in the nanomolar range, which is comparable to or better than standard inhibitors in certain contexts. nih.govnih.gov

In a comparative analysis, a lead compound from the indoline (B122111) series (4f) was identified based on its potent inhibition of CA IX and XII and its selectivity over cytosolic isoforms. nih.gov This contrasts with the broad-spectrum activity of drugs like acetazolamide, suggesting that the indoline-5-sulfonamide scaffold is a promising starting point for developing more selective, and potentially more effective, anticancer agents targeting specific CA isoforms. nih.govresearchgate.net

Antiproliferative and Anticancer Research

Stemming from their activity as CA IX and XII inhibitors, 1-acetylindoline-5-sulfonamide and its analogs have been evaluated for their direct effects on cancer cell growth and their ability to overcome common challenges in cancer treatment.

Evaluation of Antiproliferative Effect on Cancer Cell Lines (e.g., MCF7, A431)

The antiproliferative activity of 1-acylindoline-5-sulfonamides has been assessed against human cancer cell lines, including the MCF7 breast cancer line and the A431 skin cancer line. nih.gov These compounds generally demonstrate a moderate antiproliferative effect. nih.gov

A key finding is that their activity is often maintained or even enhanced under hypoxic (low oxygen) conditions, which are characteristic of the tumor microenvironment and a common cause of resistance to standard anticancer drugs. nih.gov For instance, the 3-chlorobenzoyl derivative (4f), a potent CA IX and XII inhibitor, was found to suppress the growth of MCF7 cells with a concentration of 12.9 µM under hypoxic conditions. nih.gov This same compound also caused a partial inhibition of the hypoxia-induced expression of CA IX in A431 cells, further linking its anticancer effect to its targeted mechanism. nih.gov

Antiproliferative Activity of Selected Indoline-5-sulfonamides on MCF7 Cells

| Compound | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |

|---|---|---|

| 4e (2-Chlorobenzoyl) | 20.8 | 16.5 |

| 4f (3-Chlorobenzoyl) | 18.4 | 12.9 |

Role in Circumventing Multidrug Resistance (MDR), e.g., Reversal of Chemoresistance to Doxorubicin (B1662922)

Multidrug resistance (MDR) is a major obstacle in chemotherapy. nih.govoaepublish.com One mechanism of resistance involves the sequestration of weakly basic drugs like doxorubicin into acidic vesicles within cancer cells, preventing them from reaching their nuclear target. nih.gov The acidic tumor microenvironment, regulated by CA IX and XII, contributes to this resistance. nih.gov

Research has shown that certain 1-acylindoline-5-sulfonamides can help overcome this resistance. nih.gov Specifically, the 2-chloro (4e) and 3-chlorobenzoyl (4f) derivatives were found to reverse chemoresistance to doxorubicin in a P-glycoprotein (P-gp) overexpressing cancer cell line (K562/4). nih.gov By inhibiting carbonic anhydrases, these compounds can disrupt the pH gradient that contributes to drug sequestration, thereby enhancing the efficacy of conventional chemotherapeutics. nih.gov

Impact on Hypoxia-Induced CA IX Expression and Tumor Microenvironment

This compound has emerged as a significant subject of investigation within cancer research due to its inhibitory action against carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform IX (CA IX). The expression of CA IX is often induced by hypoxia, a condition of low oxygen characteristic of solid tumor microenvironments, and is linked to tumor progression and resistance to therapy.

Research has demonstrated that this compound and its derivatives can effectively inhibit tumor-associated CA IX and another isoform, CA XII. mhmedical.com This inhibition is crucial as these enzymes play a key role in regulating pH in the tumor microenvironment. mhmedical.com By catalyzing the hydration of carbon dioxide to protons and bicarbonate, they contribute to extracellular acidosis, which favors tumor invasion and metastasis. mhmedical.com

Studies have shown that certain 1-acylated indoline-5-sulfonamides, closely related to this compound, exhibit potent inhibitory activity against CA IX and CA XII, with inhibition constants (Kᵢ) reaching into the nanomolar range. mhmedical.com Specifically, one of the most potent inhibitors in a studied series demonstrated the ability to suppress the growth of MCF7 breast cancer cells under hypoxic conditions at a concentration of 12.9 µM. mhmedical.com Furthermore, this compound was found to partially inhibit the hypoxia-induced expression of CA IX in A431 skin cancer cells, highlighting its potential to counteract a key survival mechanism of cancer cells in a low-oxygen environment. mhmedical.com

The mechanism of action involves the sulfonamide group of the molecule binding to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity. This disruption of pH regulation can hinder tumor growth and survival.

Table 1: Investigated Anticancer Activity of a 1-Acylated Indoline-5-sulfonamide

| Cell Line | Condition | Activity | Finding |

| MCF7 (Breast Cancer) | Hypoxia | Growth Suppression | IC₅₀ of 12.9 µM mhmedical.com |

| A431 (Skin Cancer) | Hypoxia | CA IX Expression | Partial Inhibition mhmedical.com |

This table presents data for a potent 1-acylated indoline-5-sulfonamide derivative, providing context for the activity of this compound.

Antimicrobial Research (General Sulfonamide Context)

While this compound is primarily studied for its anticancer properties, the broader class of sulfonamide compounds has a long history in antimicrobial therapy.

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Sulfonamides historically possessed a broad spectrum of activity, effective against a wide range of both Gram-positive and Gram-negative bacteria. drugbank.commsdvetmanual.commsdmanuals.com This includes species such as Streptococcus, Staphylococcus, Salmonella, Pasteurella, and Escherichia coli. msdvetmanual.com However, the extensive use of these drugs has led to widespread bacterial resistance, which has diminished their clinical utility when used as single agents. mhmedical.comnih.gov

Research on Resistance Mechanisms and Novel Sulfonamide Derivatives in Antimicrobial Therapy

Bacterial resistance to sulfonamides can arise through several mechanisms. msdvetmanual.com One of the most common is the acquisition of mutations in the gene encoding for DHPS, which reduces the binding affinity of the sulfonamide drug to the enzyme. msdvetmanual.comnih.gov Another mechanism is the overproduction of PABA, which can outcompete the sulfonamide inhibitor. msdvetmanual.com Bacteria can also acquire alternative pathways for folic acid synthesis. msdvetmanual.com

To combat this growing resistance, research has focused on the development of novel sulfonamide derivatives. nih.govtandfonline.comtandfonline.com This includes the creation of hybrid molecules that combine a sulfonamide with other bioactive scaffolds. nih.govtandfonline.com These new compounds aim to overcome existing resistance mechanisms and may even exhibit bactericidal (bacteria-killing) activity. nih.govtandfonline.com Some novel sulfonamides have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.comtandfonline.com These newer derivatives sometimes employ different mechanisms of action beyond the classical inhibition of the folate pathway. nih.govtandfonline.com

Other Investigated Biological Activities (General Sulfonamide Context)

The therapeutic potential of sulfonamide-containing compounds extends beyond their antimicrobial and carbonic anhydrase inhibitory activities.

Research into Tubulin Polymerization Inhibition and Anticancer Activity

A growing area of research is the investigation of sulfonamides as inhibitors of tubulin polymerization, a process essential for cell division. mdpi.comtandfonline.comnih.govfrontiersin.orgnist.gov Tubulin is the protein that forms microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule assembly and disassembly, tubulin inhibitors can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Several novel sulfonamide derivatives have been synthesized and shown to possess potent tubulin polymerization inhibitory activity. mdpi.comtandfonline.comnih.govfrontiersin.orgnist.gov For example, a series of novel quinoline-sulfonamide derivatives were discovered to have tubulin polymerization inhibitory activity, with the most active compound showing significant cytotoxicity against the HeLa human tumor cell line. mdpi.comnih.gov In another study, novel sulfonamide-dithiocarbamate hybrids were identified as tubulin polymerization inhibitors that could also inhibit the growth of bladder cancer cells in vivo. tandfonline.com These findings suggest that the sulfonamide scaffold is a promising framework for the development of new anticancer agents that target the microtubule network.

Studies on α-Glucosidase Inhibition for Antidiabetic Research

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a well-established therapeutic strategy for managing postprandial hyperglycemia in diabetes mellitus. mdpi.com α-Glucosidase inhibitors work by delaying carbohydrate digestion and glucose absorption, which in turn lowers blood sugar levels after meals. mdpi.comnih.gov While standard drugs like acarbose (B1664774) are effective, they can cause gastrointestinal side effects, driving the search for new, natural, or synthetic inhibitors with better tolerance profiles. mdpi.com

The sulfonamide scaffold is a prominent feature in the design of various enzyme inhibitors, including those targeting α-glucosidase. nih.gov Research has shown that sulfonamide derivatives can exhibit potent α-glucosidase inhibitory activity. In one study, a series of new sulfonamide derivatives were synthesized and evaluated, with several compounds showing excellent inhibitory potential against α-glucosidase, even surpassing the activity of the standard drug acarbose. nih.govrsc.org For example, compounds designated as 3a, 3b, 3h, and 6 were found to be 1.05 to 1.39 times more potent than acarbose. nih.gov Similarly, studies on acyl pyrazole (B372694) sulfonamides revealed potent α-glucosidase inhibition, with all tested compounds in one series showing greater potency than acarbose. nih.gov Further research into cyclic sulfonamides with an N-arylacetamide group also identified potent inhibitors of both α-glucosidase and α-amylase. mdpi.com

The effectiveness of these sulfonamide derivatives is often attributed to their ability to interact with the active site of the α-glucosidase enzyme. nih.govrsc.org Molecular docking studies suggest that these compounds can occupy the same space as the natural substrate, effectively blocking the enzyme's function. rsc.org

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 3a | 19.39 | nih.gov |

| Compound 3b | 25.12 | nih.gov |

| Compound 3h | 25.57 | nih.gov |

| Compound 6 | 22.02 | nih.gov |

| Acarbose (Standard) | ~35.1 - 58.8 | nih.govmdpi.com |

TNF-α Inhibition Studies with Indole (B1671886) Sulfonamide Analogs

Tumor necrosis factor-alpha (TNF-α) is a critical cytokine in the inflammatory response, and its dysregulation is linked to numerous autoimmune and inflammatory diseases. nih.govnih.gov While antibody-based drugs targeting TNF-α are effective, small-molecule inhibitors offer potential advantages such as oral availability and lower cost. nih.gov The indole sulfonamide scaffold has emerged as a promising starting point for developing such inhibitors. researchgate.net

In this context, researchers optimized a previously identified TNF-α inhibitor, EJMC-1, which had modest activity. nih.govnih.gov Through shape screening and rational design, an analog, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10), was discovered with an IC₅₀ of 14 μM, showing a 2.2-fold improvement over the original compound. nih.govnih.gov

Further design and synthesis based on the structures of S10 and EJMC-1 led to the development of a new series of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) derivatives. nih.govnih.gov This effort culminated in the identification of compound 4e, which demonstrated a significantly enhanced IC₅₀ value of 3.0 μM in a cell-based assay. nih.govnih.gov This potency marked a 14-fold increase in activity compared to the initial lead compound, EJMC-1, positioning it as one of the most potent small-molecule TNF-α inhibitors reported. nih.govnih.gov These findings underscore the potential of dihydrobenzo[cd]indole-6-sulfonamide analogs as a basis for developing novel TNF-α inhibitors. nih.gov

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| EJMC-1 | Initial Lead Compound | ~42 | nih.govnih.gov |

| S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) | First Round Optimization | 14 | nih.govnih.gov |

| Compound 4e | Second Round Optimization | 3.0 | nih.govnih.gov |

Anti-urease Activity Research

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.com In humans, the activity of urease produced by pathogenic bacteria, such as Helicobacter pylori, is linked to conditions like gastritis, peptic ulcers, and urolithiasis. mdpi.com Therefore, inhibiting urease is a key therapeutic strategy for combating these infections. nih.gov The sulfonamide scaffold has been extensively utilized in the design of potent urease inhibitors, partly due to its structural similarity to urea, allowing it to compete for the enzyme's active site. semanticscholar.org

Recent studies have focused on creating novel sulfonamide derivatives to enhance anti-urease activity. One promising approach involves synthesizing sulfonamide-1,2,3-triazole-acetamide derivatives. nih.govnih.gov A study detailing this class of compounds found that all newly synthesized derivatives (11a-o) were significantly more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.76 µM). nih.govnih.gov

The most active compound from this series, 11b, which features a 2-methyl substituent on the N-phenylacetamide moiety, exhibited an IC₅₀ value of 0.12 µM. nih.gov This represents a 198-fold increase in potency compared to thiourea. nih.gov In silico docking studies supported these findings, showing that compound 11b binds effectively to the urease active site. nih.gov This line of research highlights the success of structurally optimizing sulfonamide-based compounds to create highly potent urease inhibitors. nih.gov

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 11b (2-methyl derivative) | 0.12 | nih.gov |

| 11f (4-methoxy derivative) | 0.15 | nih.govnih.gov |

| 11h (2-fluoro derivative) | 0.15 | nih.govnih.gov |

| Thiourea (Standard) | 23.76 | nih.govnih.gov |

Research on Antioxidant Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. sciencepublishinggroup.com Oxidative stress is implicated in a wide range of human diseases. pensoft.net Consequently, the discovery of novel antioxidant agents is an area of intense research. excli.de The sulfonamide scaffold is a privileged structure in drug discovery and has been incorporated into molecules designed to have antioxidant properties. excli.detsijournals.com

Research into various sulfonamide derivatives has demonstrated their potential as effective antioxidants. For example, a study on novel sulfonamide derivatives of gallic acid, specifically 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) and 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS), showed that they retained the beneficial antioxidant properties of the parent gallic acid. mdpi.com

In another study, a series of 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and evaluated for their ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide (B77818) dismutase (SOD) mimic assays. excli.de Several of the synthesized compounds displayed significant SOD-mimic activity, which is a measure of their ability to neutralize superoxide anion radicals. excli.de Compound 8, which has a para-chloro substitution, was the most potent in the series, exhibiting 99.02% SOD-mimic activity at a concentration of 300 μg/mL. excli.de Compound 10, a meta-nitro derivative, also showed very high activity. excli.de These studies indicate that the sulfonamide framework can be successfully functionalized to produce potent antioxidant agents.

| Compound | Substitution Pattern | % SOD Activity (at 300 μg/mL) | Reference |

|---|---|---|---|

| Compound 8 | p-Cl | 99.02 | excli.de |

| Compound 10 | m-NO₂ | 92.05 | excli.de |

| Compound 12 | p-NO₂ | 69.31 | excli.de |

| Compound 6 | p-F | 64.14 | excli.de |

| Compound 9 | m-Cl | 50.54 | excli.de |

Structure Activity Relationship Sar and Molecular Modeling

Elucidation of Key Structural Features for Biological Activity

Influence of the Indoline (B122111) Core on Activity

The indoline nucleus is a crucial component for the biological activity of this class of compounds. nih.gov Replacing a 1-aminoindane scaffold with an indoline fragment has been shown to significantly increase activity against cytosolic carbonic anhydrase (CA) isoforms I and II. nih.gov Indoline-based sulfonamides generally demonstrate a moderate antiproliferative effect and, importantly, tend to retain their activity under hypoxic conditions, a common feature of the tumor microenvironment that often leads to resistance to anticancer agents. nih.govmdpi.com Furthermore, in some instances, indoline derivatives have shown an enhanced antiproliferative effect compared to their indane counterparts. nih.gov The chemical properties of indolines are similar to N-substituted anilines, which allows for various modifications to explore their biological potential. nih.gov The indole (B1671886) ring system itself is a core structure in many biologically active compounds, recognized for its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Impact of N-1 Acyl Substitutions on CA Inhibition and Antiproliferative Effects

The substitution at the N-1 position of the indoline ring plays a pivotal role in modulating the inhibitory activity against carbonic anhydrases and the antiproliferative effects. The introduction of an acyl group at this position, as seen in 1-acetylindoline-5-sulfonamide, generally leads to a significant increase in activity against CA XII when compared to less polar alkyl fragments. nih.govmdpi.com

A series of 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against the tumor-associated CA IX and CA XII isoforms, with inhibition constants (KI) reaching into the nanomolar range. mdpi.comnih.gov The nature of the acyl group is critical. For instance, derivatives with chloro-substituted benzoic acids at the N-1 position show lower affinity for the off-target CA I isoform. nih.gov Specifically, a 3-chlorobenzoyl derivative was identified as one of the most potent compounds against both CA IX and CA XII. nih.gov

The antiproliferative activity is also influenced by these substitutions. One study found that a 3-chlorobenzoyl derivative of indoline-5-sulfonamide (B1311495) was the most potent against the MCF7 cancer cell line under hypoxic conditions, showing a two-fold higher activity compared to normoxic conditions. nih.gov This highlights the potential of N-1 acyl substitutions to enhance hypoxic selectivity. mdpi.comnih.gov

Interactive Table: Effect of N-1 Acyl Substitutions on CA Inhibition

| Compound | N-1 Acyl Group | CA IX K_I (nM) | CA XII K_I (nM) |

|---|---|---|---|

| 4a | Benzoyl | >10000 | 98.7 |

| 4f | 3-Chlorobenzoyl | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | 205.6 | 63.8 |

| 4h | 3,4-Dichlorobenzoyl | 224.7 | 64.9 |

Role of the Sulfonamide Group in Target Binding

The sulfonamide group (SO₂NH₂) is a well-established zinc-binding group (ZBG) and is fundamental to the mechanism of action of these compounds as carbonic anhydrase inhibitors. mdpi.comacs.org In its deprotonated, anionic form (SO₂NH⁻), the sulfonamide group coordinates directly with the Zn(II) ion located in the active site of the CA enzyme. mdpi.comnih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, thereby disrupting the enzyme's catalytic cycle of converting carbon dioxide to bicarbonate and a proton. mdpi.com

The binding is further stabilized by hydrogen bonds between the sulfonamide's nitrogen and the hydroxyl group of the amino acid residue Thr199 within the active site. acs.orgmdpi.com While primary sulfonamides (R-SO₂NH₂) typically exhibit very high affinity for CAs, N-substituted (secondary or tertiary) sulfonamides often show reduced affinity. nih.govnih.gov However, even with substitution, the sulfonamide moiety remains the primary anchor for binding to the zinc ion. nih.govtandfonline.com The presence of the sulfonamide group is considered crucial for the enzyme inhibitory activity of compounds like this compound.

Computational Approaches in SAR Studies

Computational methods are invaluable tools for understanding and predicting the biological activity of this compound and its derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in this regard.

Molecular Docking for Ligand-Protein Interactions (e.g., CA IX, Tubulin, α-Glucosidase)

Molecular docking simulations provide a detailed view of how these inhibitor molecules fit into the active sites of their target proteins. For carbonic anhydrase IX, docking studies have confirmed that 1-acylindoline-5-sulfonamides bind with the sulfonamide group coordinated to the active site's Zn²⁺ ion as a sulfonamidate anion. nih.gov These studies also highlight other important interactions, such as hydrogen bonds with residues like Thr199. nih.gov Differences in interactions with other residues, such as Gln67, Gln92, and Leu198, can explain the varying inhibitory potencies among different derivatives. nih.gov Docking studies have also been used to rationalize the selectivity of inhibitors for different CA isoforms, noting that the active sites, while similar, have key amino acid differences at the entrance that affect binding. mdpi.com

Beyond carbonic anhydrases, docking studies have explored the potential interactions of sulfonamide derivatives with other important therapeutic targets. For instance, sulfonamide compounds have been docked into the colchicine-binding site of tubulin, suggesting a mechanism for their antiproliferative activity by inhibiting tubulin polymerization. nih.gov In the context of diabetes, docking studies of sulfonamide derivatives with α-glucosidase have shown that the sulfonamide moiety can form crucial interactions within the enzyme's active site, contributing to its inhibitory effect. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the key physicochemical properties driving the activity.

For indole-sulfonamide derivatives, QSAR models have been successfully constructed to predict their anticancer and antimalarial activities. acs.orgacs.org These models have revealed that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity are key determinants of their biological effects. acs.org In one study, a QSAR model for indole-based aromatase inhibitors highlighted the importance of an electronegativity descriptor, correctly predicting that a para-substituted compound would be more active than its ortho-substituted counterpart. nih.govresearchgate.net QSAR models have also been used to guide the rational design of new derivatives with potentially enhanced potency. acs.orgnih.gov

In Silico Studies of Physicochemical Properties (pKa, Lipophilicity) and Their Biological Implications

The biological activity of a therapeutic agent is intrinsically linked to its physicochemical properties. These characteristics govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its intended biological target. For this compound, in silico computational methods provide valuable insights into two such critical properties: the acid dissociation constant (pKa) and lipophilicity (LogP). These theoretical predictions allow for a deeper understanding of the compound's behavior in a physiological environment and help rationalize its observed biological activities.

pKa and Its Influence on Ionization

The ionization state affects aqueous solubility, cell membrane permeability, and, crucially, the ability to bind to target proteins. For sulfonamide-based inhibitors of metalloenzymes like carbonic anhydrase, the deprotonated, anionic form (-SO₂NH⁻) is essential for coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. While specific in silico pKa prediction values for this compound are not prominently detailed in readily available literature, the known activity of sulfonamides relies on a pKa value that allows for a significant population of the ionized species at physiological pH. Computational models can precisely calculate this value, providing a quantitative basis for understanding its interaction with targets like carbonic anhydrase.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between a nonpolar (lipid) and a polar (aqueous) phase. This property is a critical factor in a drug's ability to cross biological membranes. In silico calculations have been used to estimate the lipophilicity of this compound.

| Physicochemical Property | Predicted Value | Method |

|---|---|---|

| LogP | 0.243 | Computational chemscene.com |

The acetyl group at the 1-position of the indoline core is known to increase the compound's lipophilicity. This structural feature is thought to enhance its capacity to penetrate cell membranes to reach its site of action. However, a delicate balance is required; while sufficient lipophilicity is necessary for membrane transport, excessively high values can lead to poor aqueous solubility and nonspecific binding to hydrophobic pockets in various proteins. philadelphia.edu.jo For ionizable molecules like this compound, the distribution coefficient (LogD) at a specific pH is often considered a more physiologically relevant descriptor of lipophilicity than LogP. mdpi.com

Biological Implications of Physicochemical Properties

The interplay between pKa and lipophilicity is fundamental to the biological profile of this compound, particularly its role as a carbonic anhydrase (CA) inhibitor. nih.gov

Target Engagement: The compound's pKa ensures that a sufficient fraction of the sulfonamide group is deprotonated at physiological pH, enabling it to act as a potent zinc-binding group within the CA active site. This interaction is the cornerstone of its inhibitory mechanism.

Cellular Penetration: The moderate lipophilicity, enhanced by the N-acetyl group, facilitates the compound's transport across cell membranes to access CA isoforms, which may be cytosolic or membrane-bound. This is particularly relevant for targeting tumor-associated isoforms like CA IX and CA XII, which are key to the acidic microenvironment of cancer cells. nih.gov

Solubility and Distribution: The sulfonamide group, especially in its ionized form, contributes to the aqueous solubility of the molecule. vulcanchem.com This property, balanced with its lipophilicity, governs the compound's distribution in the body and its availability to target tissues.

Advanced Research Techniques and Analytical Methodologies for Characterization and Evaluation

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 1-acetylindoline-5-sulfonamide.

¹H NMR, ¹³C NMR, IR, MS, and HRMS

¹H NMR (Proton Nuclear Magnetic Resonance): In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of protons provide a detailed map of the molecule's hydrogen framework. For this compound, characteristic signals include a singlet for the acetyl group protons around δ 2.45 ppm. Aromatic protons on the indoline (B122111) ring appear in the region of δ 7.45-7.92 ppm, while the sulfonamide proton (SO₂NH₂) is observed as a singlet at approximately δ 8.21 ppm. The methylene (B1212753) protons of the indoline ring show signals as triplets around δ 3.02 and δ 3.85 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is typically observed around 169 ppm. rsc.org The carbon atoms of the indoline ring and the aromatic ring resonate at distinct chemical shifts, confirming the core structure. rsc.org

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include the S=O stretches of the sulfonamide group, which typically appear around 1350 cm⁻¹ and 1150 cm⁻¹. The N-H stretch of the sulfonamide can also be observed. rsc.org

MS (Mass Spectrometry) and HRMS (High-Resolution Mass Spectrometry): Mass spectrometry determines the molecular weight of the compound. High-resolution mass spectrometry provides the exact mass, which allows for the determination of the elemental composition, confirming the molecular formula C₁₀H₁₂N₂O₃S. nih.govchemscene.com

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Acetyl protons (s, ~2.45 ppm), Aromatic protons (m, ~7.45-7.92 ppm), Sulfonamide proton (s, ~8.21 ppm), Indoline methylene protons (t, ~3.02, 3.85 ppm) |

| ¹³C NMR | Carbonyl carbon (~169 ppm), Aromatic and indoline carbons in characteristic regions rsc.org |

| IR | S=O stretches (~1350 cm⁻¹, ~1150 cm⁻¹) |

| HRMS | Confirms molecular formula C₁₀H₁₂N₂O₃S nih.govchemscene.com |

Chromatographic Techniques

Chromatographic methods are essential for monitoring the progress of chemical reactions and for assessing the purity of the final compound.

HPLC for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying components in a mixture. In the synthesis of this compound, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product over time. This allows for the optimization of reaction conditions such as temperature and reaction time.

Furthermore, HPLC is critical for determining the purity of the synthesized this compound. nih.govmdpi.com By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative measure of purity can be obtained. wu.ac.th A purity of ≥95% is often required for compounds intended for biological testing. nih.govchemscene.com

Biological Assay Methodologies

A variety of biological assays are employed to determine the efficacy and mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

These assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme.

Stopped-Flow Technique for Carbonic Anhydrase (CA)

The stopped-flow technique is a rapid-mixing method used to study the kinetics of fast reactions in solution. It is particularly well-suited for measuring the inhibition of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov In this assay, a solution of the enzyme is rapidly mixed with a solution of the substrate (CO₂) and the inhibitor (this compound). nih.govnih.gov The rate of the enzymatic reaction is monitored over time, and the inhibition constant (Ki) can be determined. nih.gov This technique has been used to evaluate the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms. nih.gov

Cell-Based Assays

Cell-based assays provide information on the effects of a compound on living cells.

MTT Test for Antiproliferative Activity, Apoptosis Induction, and Cell Cycle Analysis

MTT Test for Antiproliferative Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. abcam.com In the context of cancer research, it is widely used to measure the antiproliferative or cytotoxic effects of potential drug candidates. abcam.com The assay relies on the reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. abcam.com The amount of formazan produced is proportional to the number of viable cells. abcam.com This assay has been used to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against various cancer cell lines, such as MCF7, under both normal and low-oxygen (hypoxic) conditions. nih.govresearchgate.net

Apoptosis Induction: Assays to detect apoptosis, or programmed cell death, are crucial for understanding the mechanism of action of anticancer compounds. Techniques such as flow cytometry with Annexin V/propidium iodide staining can be used to quantify the percentage of apoptotic cells after treatment with this compound.

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By treating cells with this compound and analyzing their DNA content, researchers can determine if the compound causes cell cycle arrest at a specific phase, which is a common mechanism for antiproliferative agents.

Table 2: Antiproliferative Activity of a Derivative of this compound

| Cell Line | Condition | IC₅₀ (µM) |

| MCF7 | Normoxia | >50 |

| MCF7 | Hypoxia | 36.9 ± 3.5 |

Data for a closely related derivative, compound 4a, from a study on indoline-5-sulfonamides. nih.gov

Antimicrobial Susceptibility Testing

These methods are used to determine the effectiveness of a compound against microorganisms.

MIC, Zone of Inhibition

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for quantifying the in vitro activity of a compound.

Zone of Inhibition: This is a qualitative method where a filter paper disc impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a microorganism. If the compound is effective, a clear zone where the microorganism cannot grow will be observed around the disc. The size of this zone is related to the antimicrobial potency of the compound. While specific data for this compound is not detailed in the provided context, related sulfonamide compounds have been evaluated using these methods against various bacterial and fungal pathogens. researchgate.net

DNA Binding Studies

These studies investigate the potential interaction of a compound with DNA, which can be a mechanism of action for some anticancer and antimicrobial agents.

UV-Vis, Fluorescence, Cyclic Voltammetry, Viscometry

UV-Vis Spectroscopy: Changes in the UV-Visible absorption spectrum of DNA upon the addition of a compound can indicate binding. A shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromism or hypochromism) can suggest an interaction.

Fluorescence Spectroscopy: This technique can be used to study the binding of a compound to DNA, often using a fluorescent probe that is displaced upon binding of the test compound, leading to a change in fluorescence intensity.

Cyclic Voltammetry: This electrochemical technique can be used to probe the interaction of a compound with DNA by observing changes in the electrochemical properties of the compound in the presence of DNA.

Viscometry: The viscosity of a DNA solution can change upon the binding of a compound. For example, compounds that intercalate between the base pairs of DNA typically cause an increase in the viscosity of the DNA solution.

X-ray Crystallography for Ligand-Target Complex Elucidation

X-ray crystallography is a cornerstone technique in structural biology for determining the three-dimensional atomic and molecular structure of a crystal. In the context of drug discovery and development, it is an invaluable tool for visualizing the precise binding mode of a ligand, such as this compound, within the active site of its biological target. This high-resolution structural information is critical for understanding the basis of molecular recognition, guiding lead optimization, and designing more potent and selective inhibitors. While a specific crystal structure of this compound complexed with its target is not publicly available, the extensive crystallographic studies of related sulfonamide inhibitors, particularly those targeting carbonic anhydrases (CAs), provide a clear framework for how such an analysis would be conducted and the nature of the expected interactions. nih.govnih.govrsc.org

The general process involves co-crystallizing the target protein with the inhibitor or soaking the inhibitor into pre-formed crystals of the protein. These crystals are then exposed to a focused beam of X-rays. researchgate.net The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. researchgate.net Through complex mathematical analysis, this pattern is converted into an electron density map, which allows for the building and refinement of a detailed atomic model of the protein-ligand complex. researchgate.net

For sulfonamide-based inhibitors of carbonic anhydrases, X-ray crystallography has consistently revealed a canonical binding mode. rsc.orgnih.gov The deprotonated sulfonamide group directly coordinates to the catalytic zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. rsc.orgrcsb.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. rcsb.org Furthermore, the sulfonamide moiety typically forms hydrogen bonds with the highly conserved active site residue Thr199, further anchoring the inhibitor. rsc.org

To illustrate the type of data obtained from such an experiment, the table below presents crystallographic information for a related sulfonamide inhibitor complexed with human carbonic anhydrase II (hCA II). This exemplifies the detailed structural insights that can be achieved.

| Parameter | Value |

| PDB ID | 3V7X |

| Ligand | N/A (A related arylsulfonamide) |

| Target | Human Carbonic Anhydrase II (hCA II) |

| Resolution | 1.03 Å |

| R-Value Work | 0.151 |

| R-Value Free | 0.192 |

| Key Interactions | - Sulfonamide nitrogen coordinates with the active site Zn²⁺ ion.- Hydrogen bond between the sulfonamide and the hydroxyl group of Thr199.- The inhibitor's tail region engages in hydrophobic and van der Waals interactions with residues lining the active site. |

| Data derived from a representative X-ray crystal structure of a sulfonamide inhibitor in complex with hCA II to illustrate the typical data obtained. acs.org |

The detailed structural data derived from X-ray crystallography provides an empirical foundation for structure-activity relationship (SAR) studies. nih.gov By comparing the crystal structures of a series of related inhibitors, researchers can understand how modifications to the chemical scaffold affect binding affinity and selectivity, thereby guiding the rational design of more effective therapeutic agents. nih.gov

Future Directions and Research Opportunities for 1 Acetylindoline 5 Sulfonamide

The unique chemical architecture of 1-acetylindoline-5-sulfonamide, featuring an indoline (B122111) core, a sulfonamide functional group, and an acetyl moiety, has established it as a valuable scaffold in medicinal chemistry. Research has primarily highlighted its role as an inhibitor of carbonic anhydrase (CA) isoforms, particularly those associated with cancer, such as CA IX and CA XII. mdpi.com Building on this foundation, significant opportunities exist for future research to refine its therapeutic potential and explore new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetylindoline-5-sulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves acetylation of indoline followed by sulfonation. Key steps include:

- Reagent Selection : Use acetyl chloride in anhydrous conditions for acetylation and chlorosulfonic acid for sulfonation.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) and chromatography (HPLC or column) to isolate the compound.

- Purity Validation : Monitor via TLC, HPLC (>95% purity), and elemental analysis. Ensure reproducibility by documenting solvent ratios, temperature, and reaction times in triplicate .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetylation | Acetyl chloride, 0°C | 78 | 92 |

| Sulfonation | ClSO₃H, 50°C | 65 | 89 |

| Purification | Ethanol/water | 85 | 98 |

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.3 ppm) and sulfonamide (δ ~7.5 ppm for aromatic protons).

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/hexane mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate Studies : Perform dose-response assays (e.g., IC₅₀) under standardized conditions (pH, temperature, cell lines).

- Control Variables : Test solubility (DMSO vs. aqueous buffers) and stability (HPLC monitoring over 24h).

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects.

- Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on methodological heterogeneity (e.g., assay protocols) .

Q. What computational strategies best predict the binding interactions of this compound with target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Validate with co-crystallization data if available.

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water).

- QM/MM Calculations : Assess electronic interactions (e.g., charge transfer) at sulfonamide-active site interfaces.

- Validation : Compare computational ΔG values with experimental binding constants (SPR or ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at indoline C3/C7 or sulfonamide nitrogen.

- Library Synthesis : Use parallel synthesis (e.g., 96-well plates) with varying electron-withdrawing/donating groups.

- High-Throughput Screening (HTS) : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) and off-target panels.

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Guidelines for Data Reporting

- Experimental Reproducibility : Follow Beilstein Journal guidelines: report solvent grades, instrument models (e.g., Bruker 400 MHz NMR), and statistical methods (mean ± SD, n=3) .

- Ethical Data Presentation : Avoid selective reporting; include negative results (e.g., inactive derivatives) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.